N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide
Description
N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide is a synthetic quinazoline derivative characterized by a fused indoloquinazoline core substituted with a 6-methyl group and a 4-[(prop-2-enamido)methyl]benzamide side chain. Quinazolines are a well-studied class of heterocyclic compounds with diverse pharmacological applications, including kinase inhibition and modulation of G-protein-coupled receptors (GPCRs) . The prop-2-enamido (acrylamido) moiety in the benzamide side chain may enhance binding through hydrogen bonding or covalent interactions, depending on the target .
Properties
IUPAC Name |
N-(6-methylindolo[1,2-c]quinazolin-12-yl)-4-[(prop-2-enoylamino)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-3-24(32)28-16-18-12-14-19(15-13-18)27(33)30-25-21-9-5-7-11-23(21)31-17(2)29-22-10-6-4-8-20(22)26(25)31/h3-15H,1,16H2,2H3,(H,28,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOMGEXXZDNAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C3=C(C4=CC=CC=C4N13)NC(=O)C5=CC=C(C=C5)CNC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .
Scientific Research Applications
N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential therapeutic applications include the treatment of cancer and other diseases involving abnormal cell proliferation.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{6-methylindolo[1,2-c]quinazolin-12-yl}-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets and pathways. As a multi-kinase inhibitor, it binds to and inhibits the activity of various kinases involved in cell signaling pathways. This inhibition disrupts the signaling processes that promote cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Key Observations :
- Rigidity vs. Flexibility: The indolo[1,2-c]quinazoline core in the target compound offers greater rigidity compared to benzoquinazolinones (e.g., compound 12 ), which may enhance target selectivity.
- Substituent Impact : The 4-[(prop-2-enamido)methyl]benzamide group distinguishes the target compound from imidazoquinazolines, which rely on aryl substituents for activity .
Functional Potency
Notable Findings:
- Benzoquinazolinone 12 demonstrates significantly higher potency than its parent compound (BQCA) due to optimized substituents .
- Imidazoquinazolines exhibit anticancer activity but lack the acrylamido moiety seen in the target compound, which may confer covalent binding capabilities .
Q & A
Q. Basic
- ^1H NMR : Analyze aromatic proton environments (δ 6.5–8.5 ppm) to confirm indoloquinazoline core formation and substituent integration. The prop-2-enamido group’s vinyl protons (δ 5.5–6.5 ppm) and amide protons (δ 8–10 ppm) are critical markers .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]+ peak).
- Computational Validation : Compare experimental IR or NMR spectra with density functional theory (DFT)-predicted spectra for structural confirmation .
What strategies are effective for resolving contradictions in biological activity data across different assays?
Advanced
Contradictions may arise due to assay conditions (e.g., cell line variability, concentration ranges) or compound stability. Methodological approaches include:
- Dose-Response Repetition : Conduct assays in triplicate across multiple cell lines or microbial strains to assess consistency .
- Metabolite Stability Testing : Use LC-MS to identify degradation products under physiological conditions (e.g., pH 7.4, 37°C) that may alter activity .
- Structural-Activity Comparison : Compare results with structurally similar compounds (e.g., 6-methylindoloquinazoline derivatives) to isolate substituent-specific effects .
How can computational chemistry enhance the design of derivatives targeting specific biological pathways?
Q. Advanced
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities. For example, the prop-2-enamido group’s acrylamide moiety may covalently bind cysteine residues in target enzymes .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to simulate reaction pathways for derivative synthesis, reducing trial-and-error experimentation .
- ADMET Prediction : Tools like SwissADME can forecast pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates .
What experimental designs are optimal for evaluating the compound’s structure-activity relationship (SAR) in anticancer research?
Q. Advanced
- Fragment-Based SAR : Synthesize analogs with systematic substitutions (e.g., varying methyl or acrylamide groups) and test against cancer cell panels (e.g., NCI-60) .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electronic/steric features with activity data .
- Cross-Assay Validation : Compare results from apoptosis assays (e.g., Annexin V staining) and cell cycle analysis to identify mechanism-specific trends .
How can researchers address challenges in scaling up synthesis while maintaining yield and purity?
Q. Advanced
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor key intermediates during scale-up .
- Membrane Separation : Optimize purification using nanofiltration membranes to remove low-molecular-weight impurities .
- Continuous Flow Chemistry : Transition from batch to flow reactors to improve heat/mass transfer and reduce side reactions .
What are the best practices for evaluating the compound’s stability under physiological conditions?
Q. Basic
- pH-Dependent Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Plasma Stability Assays : Test compound integrity in human or animal plasma (37°C, 1–4 hours) to assess metabolic susceptibility .
- Light/Temperature Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH) to identify storage requirements .
How can AI-driven platforms accelerate the optimization of reaction conditions for novel derivatives?
Q. Advanced
- Automated High-Throughput Screening (HTS) : Use robotic platforms to test 100+ reaction conditions (e.g., solvent, catalyst combinations) in parallel .
- Machine Learning (ML) : Train models on historical reaction data to predict optimal conditions (e.g., Bayesian optimization for yield improvement) .
- Real-Time Feedback : Integrate AI with process sensors to dynamically adjust parameters (e.g., temperature, reagent addition rates) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
